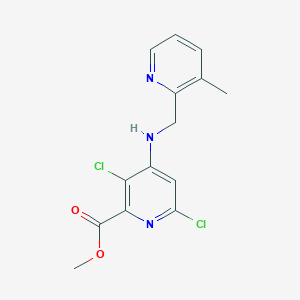
Methyl 3,6-dichloro-4-(((3-methylpyridin-2-yl)methyl)amino)picolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3,6-dichloro-4-(((3-methylpyridin-2-yl)methyl)amino)picolinate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a picolinate core substituted with chlorine atoms and a methylpyridinylmethylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,6-dichloro-4-(((3-methylpyridin-2-yl)methyl)amino)picolinate typically involves multi-step organic reactions. One common method includes the reaction of 3,6-dichloropicolinic acid with 3-methyl-2-pyridinemethanamine under specific conditions to form the desired product . The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques like continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,6-dichloro-4-(((3-methylpyridin-2-yl)methyl)amino)picolinate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorine-substituted positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Methyl 3,6-dichloro-4-(((3-methylpyridin-2-yl)methyl)amino)picolinate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of Methyl 3,6-dichloro-4-(((3-methylpyridin-2-yl)methyl)amino)picolinate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research, aiming to elucidate its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-methylpyridine: This compound shares a similar pyridine core but differs in its functional groups and substitution pattern.
4-Methylpyridin-2-amine: Another related compound with a pyridine core, used as a pharmaceutical intermediate.
Uniqueness
Methyl 3,6-dichloro-4-(((3-methylpyridin-2-yl)methyl)amino)picolinate is unique due to its specific substitution pattern and the presence of both chlorine and amino groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C14H13Cl2N3O2 |
|---|---|
Molecular Weight |
326.2 g/mol |
IUPAC Name |
methyl 3,6-dichloro-4-[(3-methylpyridin-2-yl)methylamino]pyridine-2-carboxylate |
InChI |
InChI=1S/C14H13Cl2N3O2/c1-8-4-3-5-17-10(8)7-18-9-6-11(15)19-13(12(9)16)14(20)21-2/h3-6H,7H2,1-2H3,(H,18,19) |
InChI Key |
BIUKRTGSWOFVGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)CNC2=CC(=NC(=C2Cl)C(=O)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















